molecular formula C9H14N2O B13247036 2-(3-Methoxypyridin-2-yl)propan-1-amine

2-(3-Methoxypyridin-2-yl)propan-1-amine

Cat. No.: B13247036
M. Wt: 166.22 g/mol
InChI Key: QJSGFUOGEOMCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxypyridin-2-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the third position and a propan-1-amine chain at the second position. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyridin-2-yl)propan-1-amine typically involves the reaction of 3-methoxypyridine with a suitable amine precursor under controlled conditions. One common method involves the alkylation of 3-methoxypyridine with 1-bromo-2-propanamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(3-Methoxypyridin-2-yl)propan-1-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxypyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds with potential therapeutic applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(3-methoxypyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-7(6-10)9-8(12-2)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3

InChI Key

QJSGFUOGEOMCMB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=C(C=CC=N1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.